molecular formula C18H28N2O3 B11367681 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11367681
M. Wt: 320.4 g/mol
InChI Key: ULOWNNPYZSHDKU-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a dimethylamino group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the dimethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methoxyphenoxy)acetamide
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-N2-(2-methoxyethyl)glycinamide hydrochloride
  • N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methyl-2,5-dioxo-4-phenyl-1-imidazolidinyl)acetamide

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H28N2O3/c1-20(2)18(11-7-4-8-12-18)14-19-17(21)13-23-16-10-6-5-9-15(16)22-3/h5-6,9-10H,4,7-8,11-14H2,1-3H3,(H,19,21)

InChI Key

ULOWNNPYZSHDKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)COC2=CC=CC=C2OC

Origin of Product

United States

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